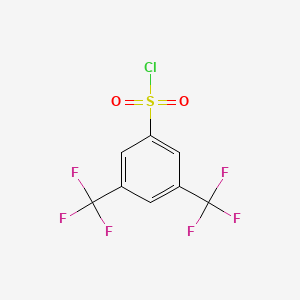

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Descripción

The exact mass of the compound 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCVKADYDVSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192494 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39234-86-1 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39234-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039234861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWQ46C98RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural feature, the presence of two trifluoromethyl (-CF3) groups on the benzene ring, imparts distinct electronic properties that are highly sought after in the design of potent and selective therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the sulfonyl chloride moiety and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides an in-depth overview of the physical properties, synthesis, and key applications of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in a laboratory setting. The key properties of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₃ClF₆O₂S | [1][2] |

| Molecular Weight | 312.62 g/mol | [1][2] |

| CAS Number | 39234-86-1 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 34-38 °C | |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents. Reacts with water. | |

| Flash Point | 104.0 ± 27.3 °C | [1] |

Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Detailed Protocol

The synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is most reliably achieved through the diazotization of 3,5-bis(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst. The following protocol is adapted from a well-established procedure for the synthesis of arylsulfonyl chlorides published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[3]

Experimental Protocol: Synthesis via Diazotization-Sulfonylation

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: In a beaker equipped with a mechanical stirrer, add 3,5-bis(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath. While maintaining the temperature, slowly add a solution of sodium nitrite in water dropwise. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Preparation of the Catalyst Solution: In a separate large flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool the solution in an ice bath and bubble sulfur dioxide gas through the solution until saturation is reached.

-

Sulfonylation: Slowly add the cold diazonium salt solution to the prepared catalyst solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Work-up: Pour the reaction mixture into a large volume of ice-water. The crude 3,5-bis(trifluoromethyl)benzenesulfonyl chloride will separate as an oil or a solid. Extract the product with diethyl ether.

-

Purification: Wash the combined ether extracts with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and then again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

Key Reactions and Applications in Drug Discovery

The primary utility of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in organic synthesis stems from the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.

Sulfonamide Formation: A Cornerstone Reaction

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a high-yielding and versatile method for the synthesis of a wide array of sulfonamides.

General Experimental Protocol: Sulfonamide Synthesis

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Primary or secondary amine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the amine in dichloromethane and add pyridine or triethylamine as a base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane to the amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Application in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

A prominent application of the 3,5-bis(trifluoromethyl)phenyl moiety is in the development of neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, a key mediator of pain, inflammation, and emesis (nausea and vomiting).[4][5]

Aprepitant: A Case Study

Aprepitant is a potent and selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6][7] The synthesis of Aprepitant and its analogs often involves intermediates derived from or containing the 3,5-bis(trifluoromethyl)phenyl group.[6][7] The two trifluoromethyl groups are crucial for the high binding affinity of these antagonists to the NK-1 receptor. It is hypothesized that these lipophilic groups engage in favorable interactions within a hydrophobic pocket of the receptor, thereby enhancing the potency of the drug.[8]

Mechanism of Action of NK-1 Receptor Antagonists

The diagram below illustrates the mechanism by which NK-1 receptor antagonists, such as those derived from 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, exert their therapeutic effect.

Caption: Mechanism of action of NK-1 receptor antagonists.

Safety and Handling

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. The compound is classified as Skin Corrosion/Irritation Category 1B.[1]

Conclusion

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a valuable and reactive intermediate with significant applications in organic synthesis, particularly in the construction of biologically active molecules. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a favored building block for enhancing the potency and modulating the physicochemical properties of drug candidates. The well-established synthetic routes to this compound and its predictable reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery of novel therapeutics.

References

-

Yu, H., et al. (2018). Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. ResearchGate. [Link]

-

Various Authors. (2025). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

Fujii, T., et al. (1996). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. PubMed. [Link]

-

Adams, R., & Marvel, C. S. (1921). BENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 21. [Link]

-

Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]

- CN104557760A - Preparation method of aprepitant intermediate.

- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof.

-

Synapse, P. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

-

Theriot, B., & Al-Dasogari, S. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls - NCBI Bookshelf. [Link]

-

Van der Poorten, O., et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

-

Wikipedia contributors. (n.d.). NK1 receptor antagonist. Wikipedia. [Link]

- US6239123B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. PubChem. [Link]

-

PrepChem. (n.d.). Synthesis of trifluoromethanesulfenyl chloride. PrepChem. [Link]

-

ResearchGate. (n.d.). 19 F CODEX data of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (5 mol %) dispersed in p-toluenesulfonyl chloride. ResearchGate. [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

Sources

- 1. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 2. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride CAS number 39234-86-1.

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

Prepared by: A Senior Application Scientist

Foreword: Understanding a Powerhouse Reagent

In the landscape of modern synthetic and medicinal chemistry, success is often dictated by the precision and reliability of the tools at our disposal. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS No. 39234-86-1) is one such indispensable tool. More than a mere building block, its unique electronic properties, conferred by the two powerfully electron-withdrawing trifluoromethyl groups, render it a highly reactive and versatile reagent. This guide moves beyond a simple recitation of facts to provide a deeper, field-tested understanding of its synthesis, reactivity, and application. The protocols and insights contained herein are designed to be self-validating, empowering researchers to leverage this compound's full potential with confidence and safety.

Section 1: Core Profile and Physicochemical Characteristics

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a crystalline solid at room temperature, appearing as an off-white substance[1]. Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group and two trifluoromethyl (CF₃) groups at the meta positions. This specific arrangement is not accidental; the CF₃ groups are potent inductive electron-withdrawing groups, which significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This heightened reactivity is the cornerstone of its utility in chemical synthesis.

Physical and Chemical Properties

The fundamental properties of this reagent are summarized below, providing the foundational data needed for experimental design, from reaction setup to purification.

| Property | Value | Source(s) |

| CAS Number | 39234-86-1 | [2][3] |

| Molecular Formula | C₈H₃ClF₆O₂S | [2][3][4][5] |

| Molecular Weight | 312.62 g/mol | [2][5][6] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 34-38 °C | [1][6][7][8] |

| Boiling Point | 248.3 ± 40.0 °C (at 760 mmHg) 70 °C (at 2 mmHg) | [4][7][9] |

| Density | ~1.6 g/cm³ | [4][7] |

| Flash Point | 108 °C (closed cup) | [6] |

| Solubility | Low water solubility; soluble in many organic solvents | [1] |

Spectroscopic Fingerprint

Characterization of this compound is unambiguous given its distinct spectroscopic features.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are publicly available and show the expected aromatic proton signals[2]. ¹⁹F NMR is also a powerful tool for characterization, with studies utilizing it to probe molecular interactions[10].

-

Mass Spectrometry (MS): Electron ionization MS data is available through NIST, providing a clear fragmentation pattern for identity confirmation[2][11].

-

Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride and trifluoromethyl groups gives rise to characteristic strong absorptions in the IR spectrum, which has been well-documented[2][3].

Section 2: Synthesis and Purification

While commercially available, understanding the synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride provides valuable context for its purity and potential trace impurities. The most reliable laboratory-scale syntheses of arylsulfonyl chlorides often proceed from the corresponding aniline derivative via a Sandmeyer-type reaction. This method is robust, high-yielding, and avoids the harsh conditions of direct chlorosulfonation.

Synthetic Workflow Diagram

The transformation from aniline to the target sulfonyl chloride is a classic multi-step sequence that is highly effective for this substrate.

Caption: Synthetic pathway from aniline to sulfonyl chloride.

Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing arylsulfonyl chlorides from anilines[12].

Caution: This procedure must be performed in a well-ventilated chemical fume hood. All appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Glacial Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,5-bis(trifluoromethyl)aniline (1 equiv.).

-

Add concentrated HCl (3 equiv.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 equiv.) in glacial acetic acid.

-

Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated. Cool this mixture to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature around 15-20 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture onto a large volume of crushed ice and water. The crude sulfonyl chloride will often separate as an oil or solid.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield the pure 3,5-bis(trifluoromethyl)benzenesulfonyl chloride[13]. The low melting point means it may be collected as a solid upon cooling.

-

Section 3: Core Reactivity and Mechanistic Insights

The reactivity of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is significantly activated by three electron-withdrawing groups: two oxygens and the 3,5-bis(trifluoromethyl)phenyl ring itself. This makes it an excellent substrate for nucleophilic attack.

Reaction with Amines: The Sulfonamide Formation

The most common application of this reagent is its reaction with primary and secondary amines to form highly stable sulfonamides. This reaction is efficient and forms the basis of the classical Hinsberg test for distinguishing amine classes[14][15].

-

Primary Amines: React to form a sulfonamide that still possesses an acidic proton on the nitrogen. In the presence of a base (e.g., NaOH, pyridine), this proton is removed, forming a water-soluble sodium salt[14].

-

Secondary Amines: React to form a sulfonamide with no acidic proton on the nitrogen. This product is typically insoluble in both acid and base and often precipitates from the reaction mixture[14][15].

-

Tertiary Amines: Do not form stable sulfonamides. Instead, they can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[14].

Reaction Mechanism Diagram

The fundamental mechanism involves a nucleophilic attack by the amine on the electrophilic sulfur center, followed by the elimination of a chloride ion.

Caption: Mechanism of sulfonamide formation.

Section 4: Applications in Drug Discovery and Advanced Synthesis

The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged" structural motif in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic interactions with biological targets. The title compound is the premier reagent for introducing this group via a stable sulfonamide linkage.

The Rationale for Use in Medicinal Chemistry

-

Metabolic Blocking: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing these groups at the 3 and 5 positions effectively shields the aromatic ring from metabolic attack (e.g., hydroxylation).

-

Modulating pKa and Lipophilicity: The strong electron-withdrawing nature of the CF₃ groups can significantly lower the pKa of nearby acidic protons (like the N-H in a primary sulfonamide), influencing solubility and receptor binding. They also increase the overall lipophilicity of the molecule, which can affect cell permeability and distribution.

-

Structural Scaffolding: The sulfonamide bond is a stable, non-hydrolyzable linker that mimics the geometry of a phosphate group, making it a valuable scaffold in inhibitor design. The use of the related 3,5-bis(trifluoromethyl)benzoic acid as an intermediate for neurokinin-1 receptor antagonists underscores the pharmaceutical importance of this substitution pattern[16].

Representative Protocol: Sulfonylation of a Primary Amine

This protocol details a standard procedure for synthesizing a sulfonamide, a cornerstone reaction in many drug development programs.

Objective: To synthesize N-benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide.

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv.)

-

Benzylamine (1.1 equiv.)

-

Pyridine (or Triethylamine) (1.5 equiv.)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

-

Amine Addition:

-

Add pyridine (base catalyst and acid scavenger) to the solution.

-

Slowly add benzylamine dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.

-

Section 5: Safety, Handling, and Storage

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is mandatory.

Hazard Identification and GHS Classification

The compound is classified as a skin corrosive substance that causes severe skin burns and eye damage[1][2][4].

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[2][17] |

| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals |

Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors[17].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield[4].

-

Handling: Avoid contact with skin, eyes, and clothing[1]. The compound is moisture-sensitive; contact with water may liberate toxic gas (HCl)[17]. Keep containers tightly closed and away from water[17][18].

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention[1].

-

Storage

Store in a designated corrosives area[1][17]. Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases[1][17].

References

-

3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S - PubChem. [Link]

-

3,5-Bis(trifluoromethyl)benzenesulfonylchloride - SAFETY DATA SHEET. [Link]

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 - Sigma-Aldrich (Discontinued Product Page). [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/958/519367-msds-pis.pdf] (Note: This links to a PDF, direct URL may vary.

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride - Oakwood Chemical. [Link]

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride - NIST WebBook. [Link]

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride Mass Spectrum - NIST WebBook. [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group... - ResearchGate. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

19 F CODEX data of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride... - ResearchGate. [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis... - Wechem. [Link]

-

Hinsberg reaction - Wikipedia. [Link]

-

Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source... - Green Chemistry (RSC Publishing). [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

-

Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine - Journal of the Chemical Society. [Link]

-

Amine Reactions - Chemistry LibreTexts. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [webbook.nist.gov]

- 4. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 5. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 6. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]

- 7. 39234-86-1 | CAS DataBase [m.chemicalbook.com]

- 8. 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-86-1 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.se [fishersci.se]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Structure, Reactivity, and Applications

Introduction

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a specialized sulfonyl chloride reagent, has carved a significant niche in various areas of chemical research and development. Its unique molecular architecture, characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring, imparts distinct chemical properties that are leveraged in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of the molecular structure, reactivity, and key applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The foundation of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride's utility lies in its distinct molecular structure. The central phenyl ring is substituted at the 1, 3, and 5 positions with a sulfonyl chloride group (-SO₂Cl) and two trifluoromethyl groups (-CF₃), respectively.

The key physicochemical properties of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₆O₂S | [1][2] |

| Molecular Weight | 312.62 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 34-38 °C | [5] |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 108 °C (closed cup) | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Refractive Index | 1.4435-1.4485 @ 20°C | [4] |

The presence of the two trifluoromethyl groups exerts a profound influence on the electronic properties of the molecule. These groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the electrophilicity of the sulfonyl chloride moiety, making it a highly reactive agent.

Reactivity and Mechanistic Considerations

The primary mode of reactivity for 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, and the electron-deficient nature of the sulfur atom makes it highly susceptible to attack by nucleophiles.

A typical reaction mechanism involves the attack of a nucleophile (e.g., an alcohol or an amine) on the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion to yield the corresponding sulfonate ester or sulfonamide.

Caption: Generalized reaction mechanism of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride with a nucleophile.

The strong electron-withdrawing nature of the trifluoromethyl groups enhances the rate of this reaction compared to unsubstituted or less substituted benzenesulfonyl chlorides. This heightened reactivity is a key advantage in many of its applications.

Applications in Drug Development and Research

The unique properties of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride have led to its widespread use in several key areas of drug development and chemical research.

Derivatizing Agent for Chiral Separations

One of the most prominent applications of this compound is as a derivatizing agent for the separation of enantiomers by chromatography, particularly high-performance liquid chromatography (HPLC). The process involves reacting the chiral analyte (e.g., an alcohol or amine) with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride to form diastereomeric sulfonamides or sulfonate esters. These diastereomers have different physicochemical properties and can be separated on a chiral stationary phase.

Experimental Workflow: Derivatization for Chiral HPLC

Caption: Workflow for chiral derivatization using 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride for HPLC analysis.

Detailed Protocol for Derivatization of a Chiral Amine:

-

Sample Preparation: Dissolve a known amount of the chiral amine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Reagent Preparation: Prepare a solution of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride in the same solvent. A slight molar excess (e.g., 1.2 equivalents) is typically used.

-

Reaction: To the amine solution, add a base such as pyridine or triethylamine (e.g., 2 equivalents) to act as a catalyst and to neutralize the HCl byproduct.

-

Addition of Derivatizing Agent: Add the 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride solution dropwise to the amine solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.

-

Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diastereomeric sulfonamides can then be analyzed by chiral HPLC.

The trifluoromethyl groups in the derivatives provide strong UV absorbance, facilitating sensitive detection.

Protecting Group in Organic Synthesis

The 3,5-bis(trifluoromethyl)benzenesulfonyl group can also be used as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions. Deprotection can be achieved under specific reducing conditions.

Synthesis of Biologically Active Molecules

The sulfonyl chloride moiety is a versatile functional group that can be used to introduce the 3,5-bis(trifluoromethyl)phenylsulfonyl group into various molecules. This can be a strategic step in the synthesis of novel drug candidates, as the trifluoromethyl groups can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.

Safety and Handling

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[6] It is classified as causing severe skin burns and eye damage.[3][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this reagent.[1][6][7] All manipulations should be performed in a well-ventilated fume hood.[6][7] It should be stored in a cool, dry, and well-ventilated place, away from water or moist air.[6][7]

Conclusion

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a powerful and versatile reagent with a well-defined molecular structure that dictates its high reactivity. Its primary utility lies in its application as a derivatizing agent for chiral separations and as a building block in organic synthesis. For researchers and scientists in drug development, a thorough understanding of its properties and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. [Link]

Sources

- 1. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 2. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [webbook.nist.gov]

- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A10300.03 [thermofisher.cn]

- 5. 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-86-1 [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.se [fishersci.se]

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a quintessential example of a high-value, strategic intermediate whose utility is rooted in the potent electronic effects of its two CF₃ groups.[1]

This guide provides an in-depth exploration of the primary and most reliable synthetic route to this key building block. As a self-validating system, the protocols described herein are grounded in established chemical principles, emphasizing not only the "how" but the critical "why" behind each experimental step. We will navigate the reaction mechanism, detail modern and classic procedural variants, address critical safety considerations, and outline robust methods for purification and characterization, providing researchers and drug development professionals with a comprehensive and actionable resource.

Core Synthesis Strategy: The Sandmeyer-Type Chlorosulfonylation

The most efficient and widely adopted method for preparing 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is a modified Sandmeyer reaction.[2][3] This powerful transformation allows for the conversion of an aromatic amine into a sulfonyl chloride via a diazonium salt intermediate. The ready availability of the starting material, 3,5-bis(trifluoromethyl)aniline, makes this the method of choice for both laboratory and industrial-scale synthesis.[4]

The overall transformation proceeds in two key stages, which can be performed sequentially in a one-pot fashion:

-

Diazotization: Conversion of the primary aromatic amine to a reactive diazonium salt.

-

Chlorosulfonylation: Copper-catalyzed reaction of the diazonium salt with a sulfur dioxide source to install the sulfonyl chloride moiety.

Causality Behind the Chosen Pathway

This route is favored over alternatives, such as the direct chlorosulfonylation of 1,3-bis(trifluoromethyl)benzene, for a crucial reason: regiochemical control . The two strongly electron-withdrawing CF₃ groups deactivate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to both groups (i.e., position 5). While this would lead to the desired isomer, the reaction conditions are harsh and can lead to side products. The Sandmeyer-type approach, starting from the pre-functionalized aniline, provides unambiguous and complete control over the final substitution pattern, a paramount concern in complex molecule synthesis.

Visualizing the Synthetic Workflow

The following diagram outlines the complete workflow for the Sandmeyer-type synthesis, from the starting aniline to the purified sulfonyl chloride product.

Caption: Overall workflow for the synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

Part 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline

The formation of the diazonium salt is the critical activation step. It is achieved by treating the aniline with a source of nitrous acid (HNO₂) in situ, typically generated from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Mechanism & Rationale: The strong acid serves two purposes: it protonates the aniline to make it soluble and it reacts with sodium nitrite to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺). The amino group of the aniline then acts as a nucleophile, attacking the nitrosonium ion, which after a series of proton transfers and dehydration steps, yields the aryldiazonium ion (Ar-N₂⁺).

Critical Parameters:

-

Temperature: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C . Above this temperature, the highly reactive diazonium salt will readily decompose, extruding N₂ gas and leading to a complex mixture of side products, primarily phenols. This is an exothermic reaction, necessitating slow, portion-wise addition of the nitrite solution and efficient external cooling.

-

Stoichiometry: A slight excess of the acid is used to ensure complete protonation of the aniline and full conversion of the nitrite to nitrous acid.

Part 2: Copper-Catalyzed Chlorosulfonylation

This stage is a modification of the Sandmeyer reaction, often credited to Meerwein, where the diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl).[2][3]

Mechanism & Rationale: The reaction involves the introduction of the diazonium salt solution to a mixture containing sulfur dioxide (SO₂) and a catalytic amount of a copper salt, typically copper(I) or copper(II) chloride. The copper catalyst is essential; it facilitates a single-electron transfer (SET) process that generates an aryl radical from the diazonium salt. This radical then reacts with sulfur dioxide, and subsequent chlorine atom transfer from the copper complex yields the final product.

The Choice of Sulfur Dioxide Source: A Critical Decision Point

The delivery of sulfur dioxide represents a key choice between traditional and modern methodologies, with significant implications for safety and scalability.

Caption: Decision matrix for selecting a sulfur dioxide source in chlorosulfonylation.

For its operational simplicity, enhanced safety, and scalability, the use of a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is the recommended approach in a modern laboratory setting.[5][6][7] It avoids the hazards associated with handling gaseous SO₂ and allows for precise stoichiometric control.[7]

Experimental Protocols

Protocol 1: Modern Synthesis Using DABSO Surrogate

This protocol is adapted from modern, safety-conscious methodologies and is recommended for general laboratory use.[6][7]

Step A: Diazotization

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-bis(trifluoromethyl)aniline (1.0 eq).

-

Add acetonitrile (MeCN) to form a 0.2 M solution, followed by 37% aqueous HCl (2.0 eq).

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of tert-butyl nitrite (1.1 eq) and add it dropwise to the aniline slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete.

Step B: Chlorosulfonylation

-

In a separate reaction flask, add DABSO (0.6 eq), CuCl₂ (0.05 eq), and acetonitrile.

-

With vigorous stirring, add the cold diazonium salt solution from Step A to the DABSO/CuCl₂ mixture. This addition should be done portion-wise or via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for the cessation of N₂ gas evolution.

Step C: Work-up and Purification

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 10 volumes).

-

Extract the aqueous mixture with ethyl acetate or cyclopentyl methyl ether (CPME) (3 x 5 volumes).[6]

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product, an off-white to yellow solid, can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Protocol 2: Traditional Synthesis Using SO₂ Gas

This method follows the classic Meerwein procedure and requires a well-ventilated fume hood and experience handling toxic gases.[2][4]

-

Prepare the diazonium salt from 3,5-bis(trifluoromethyl)aniline (1.0 eq), concentrated HCl, and NaNO₂ (1.05 eq) in water at 0-5 °C as described in the literature.

-

In a separate, large, three-necked flask, add glacial acetic acid and cool it in an ice bath.

-

Bubble sulfur dioxide (SO₂) gas through the acetic acid until the solution is saturated.

-

Add copper(I) chloride (CuCl) (0.1-0.2 eq) to the SO₂ solution.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the SO₂/CuCl mixture. The rate of addition should be controlled to manage gas evolution and the exothermic nature of the reaction.

-

After the addition is complete, stir the mixture for 1-2 hours at room temperature.

-

Work-up is performed by pouring the mixture into ice water, followed by filtration (if the product precipitates as a solid) or extraction as described in Protocol 1.[4]

Safety, Handling, and Hazard Mitigation

Scientific integrity demands a rigorous approach to safety. The synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride involves several hazardous materials and intermediates.

| Substance | CAS Number | Key Hazards | Required PPE & Handling Precautions |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Toxic, irritant. | Gloves, lab coat, safety goggles. Handle in a fume hood. |

| Hydrochloric Acid (conc.) | 7647-01-0 | Severe corrosive, respiratory irritant. | Acid-resistant gloves, goggles, face shield, lab coat. Use in a fume hood. |

| Sodium Nitrite | 7632-00-0 | Oxidizer, toxic if swallowed. | Gloves, goggles, lab coat. Keep away from combustible materials. |

| Aryldiazonium Salts | (Not isolated) | Potentially explosive , especially when dry. Thermally unstable. | CRITICAL: Always keep in cold solution (0-5 °C). Never isolate or allow to dry. Use a blast shield. |

| Sulfur Dioxide (Gas) | 7446-09-5 | Highly toxic, corrosive gas. Severe respiratory irritant. | CRITICAL: Use only in a well-maintained chemical fume hood with a dedicated gas scrubber. Requires specialized gas handling equipment. |

| Thionyl Chloride | 7719-09-7 | Severe corrosive. Reacts violently with water, releasing toxic gases (HCl, SO₂).[8][9][10][11][12] | Use in a dry atmosphere (glovebox or inert gas). Wear acid-resistant gloves, face shield, and lab coat. Have a base quench ready for spills.[9][10] |

| 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride | 39234-86-1 | Corrosive (causes skin burns and eye damage).[13] Moisture sensitive. | Gloves, goggles, lab coat. Handle in a fume hood. Store in a tightly sealed container in a dry place. |

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Value |

| Molecular Formula | C₈H₃ClF₆O₂S[13][14][15] |

| Molecular Weight | 312.62 g/mol [14][15] |

| Appearance | White to off-white crystalline solid[16][17] |

| Melting Point | 34-38 °C (lit.)[18] |

| ¹H NMR (CDCl₃) | Expected signals around δ 8.0-8.2 ppm (singlet and doublet patterns for the aromatic protons). |

| ¹⁹F NMR (CDCl₃) | Expected sharp singlet around δ -63 ppm corresponding to the two equivalent -CF₃ groups. |

| Boiling Point | ~248 °C at 760 mmHg[13] |

References

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

- Thionyl chloride - Safety D

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University.

- SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific.

- SAFETY DATA SHEET - Thionyl Chloride, Purified. Spectrum Chemical.

- Thionyl chloride MSDS. Actylis Lab Solutions.

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- 3,5-Bis(trifluoromethyl)

- 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.

- 3,5-Bis(trifluoromethyl)

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. Oakwood Chemical.

- 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE. Fluoromart.

- 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. PubChem.

- 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride. TCI AMERICA.

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, 97%. Thermo Scientific Chemicals.

- 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride 98.0+%, TCI America™. Fisher Scientific.

- 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE. ChemicalBook.

- 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride. TCI Chemicals.

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. drexel.edu [drexel.edu]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. actylislab.com [actylislab.com]

- 13. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 14. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 15. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 17. 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride | 39234-86-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 39234-86-1 [amp.chemicalbook.com]

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride melting point and boiling point.

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS No. 39234-86-1), a pivotal reagent in modern organic and medicinal chemistry. Valued for the potent electron-withdrawing nature of its two trifluoromethyl groups, this compound serves as a highly reactive precursor for the synthesis of sulfonamides and sulfonate esters. This document details its key physicochemical properties, provides an authoritative synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications in drug discovery and development. Safety, handling, and detailed experimental procedures are also included to support researchers, scientists, and drug development professionals in its effective utilization.

Introduction and Molecular Structure

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride moiety and two trifluoromethyl groups at the meta positions.[1] Its chemical formula is C₈H₃ClF₆O₂S. The presence of two strongly electronegative trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the molecule, rendering the sulfur atom of the sulfonyl chloride group highly electrophilic. This enhanced reactivity makes it a superior reagent for creating robust sulfonamide and sulfonate ester linkages, which are prevalent in a wide range of biologically active molecules and advanced materials.[2][3]

Synonyms: 3,5-Di(trifluoromethyl)benzene sulfonyl chloride, 3,5-bis(trifluoromethyl)phenylsulfonyl chloride.[1]

Physicochemical Properties

The physical and chemical properties of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride are summarized in the table below. The compound is typically a low-melting solid under standard conditions.

| Property | Value | Source(s) |

| CAS Number | 39234-86-1 | |

| Molecular Formula | C₈H₃ClF₆O₂S | |

| Molecular Weight | 312.62 g/mol | |

| Appearance | White to pale yellow crystals or powder | [4] |

| Melting Point | 34-38 °C (lit.) | |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [5] |

| 70 °C at 2 mmHg | [6] | |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |

Synthesis and Manufacturing

The synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is most reliably achieved via a diazotization reaction starting from 3,5-bis(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide. This method, adapted from a general and robust procedure published in Organic Syntheses, is preferred over direct chlorosulfonation of 1,3-bis(trifluoromethyl)benzene.[5] The latter approach suffers from the strong deactivating effect of the two -CF₃ groups, which would require harsh reaction conditions and could lead to poor yields and regioselectivity.

The aniline precursor is readily available, making this the method of choice for preparing arylsulfonyl chlorides with strongly electron-withdrawing substituents.[5] The general sequence is as follows:

-

Diazotization: 3,5-Bis(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (-10 to -5 °C) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide and a catalytic amount of cuprous chloride in a solvent like glacial acetic acid. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, displacing the diazonium group.[5]

This synthetic route is highly effective and provides a straightforward path to the desired product without the complications of alternative methods.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl sulfur atom. The two meta-positioned -CF₃ groups exert a powerful inductive electron-withdrawing effect (-I effect), which significantly depletes electron density from the aromatic ring and, consequently, from the attached sulfonyl group. This electronic pull makes the sulfur atom exceptionally susceptible to attack by nucleophiles.[2][3]

The primary reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as a good leaving group.

Formation of Sulfonamides

The reaction with primary or secondary amines is a cornerstone application, yielding highly stable N-substituted sulfonamides. This reaction typically proceeds rapidly in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[2][8] The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents.[8][9]

General Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion to form the final sulfonamide product.

Caption: Mechanism of sulfonamide formation.

Applications in Drug Discovery and Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. Its inclusion in a molecule often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[10] 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a key building block for introducing this valuable moiety.

-

Scaffolding for Bioactive Compounds: It is used to synthesize libraries of sulfonamides for high-throughput screening. The sulfonamide linkage is a stable and effective hydrogen bond donor/acceptor, making it ideal for probing interactions within protein active sites. For example, trifluoromethyl-substituted benzenesulfonamides have been investigated as potential antimalarial agents targeting dihydropteroate synthase (DHPS).[8][11]

-

Synthesis of Advanced Intermediates: While not always a direct precursor, the reagent is instrumental in synthesizing molecules containing the 3,5-bis(trifluoromethyl)phenyl group, which is found in potent inhibitors for various biological targets. This structural unit is present in compounds designed to combat drug-resistant bacteria and in antagonists for neurokinin-1 (substance P) receptors, which are targets for treating depression and other CNS disorders.[4][10][12]

Standard Experimental Protocol: Synthesis of a Sulfonamide

This section provides a representative, self-validating protocol for the synthesis of an N-aryl sulfonamide using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The methodology is based on well-established procedures for sulfonylation reactions.[8][9]

Objective: To synthesize N-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Pyridine (dried, 2-3 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, glassware

Procedure:

-

Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add dry pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.

Caption: Experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.[5][7]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is sensitive to moisture, which causes hydrolysis to the corresponding sulfonic acid and corrosive HCl gas.[2]

Conclusion

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly valuable and reactive reagent for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety into organic molecules. Its enhanced electrophilicity, driven by the strong inductive effects of the trifluoromethyl groups, ensures efficient formation of stable sulfonamide and sulfonate ester bonds. Its utility as a key building block in the synthesis of pharmacologically active compounds makes it an indispensable tool for researchers in medicinal chemistry and drug development. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective application in the laboratory.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. DOI: 10.15227/orgsyn.060.0121. Available at: [Link]

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(16), 4995. Available at: [Link]

-

MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 23(10), 2465. Available at: [Link]

-

de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8094. DOI: 10.3390/molecules16098083. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. Retrieved from [Link]

-

PubMed. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. Molecules, 16(9), 8083-8094. Available at: [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ResearchGate. (2004). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Organic Process Research & Development, 8(4), 624-627. Available at: [Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent

-

PMC. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5104. Available at: [Link]

-

PubMed. (1999). Substance P antagonists: the next breakthrough in treating depression?. Journal of Clinical Pharmacy and Therapeutics, 24(6), 461-469. Available at: [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | MDPI [mdpi.com]

- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The guide details the theoretical underpinnings and practical, field-tested protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating framework for confirming the molecular structure and purity of this critical reagent, ensuring data integrity in synthetic and medicinal chemistry applications.

Introduction to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, with the molecular formula C₈H₃ClF₆O₂S and a molecular weight of approximately 312.62 g/mol , is a specialized reagent frequently employed in organic synthesis.[1][2] Its utility stems from the presence of the highly reactive sulfonyl chloride moiety and the two strongly electron-withdrawing trifluoromethyl groups. These features make it a powerful derivatizing agent, particularly for the synthesis of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals and agrochemicals.

Given its role as a key building block, unambiguous confirmation of its structure and purity is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide outlines the application of three core spectroscopic techniques—NMR, IR, and MS—to achieve a definitive analytical characterization. Each method provides unique and complementary information, and together, they form a powerful triad for structural elucidation.

Molecular Structure:

Safety Considerations: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It is essential to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Principles

The symmetry of the 3,5-disubstituted aromatic ring dictates the number and type of signals observed. The two trifluoromethyl groups and the sulfonyl chloride group are strongly electron-withdrawing, which significantly deshields the adjacent aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum.

-

¹H NMR: The aromatic ring has two chemically equivalent protons at positions 2 and 6, and one unique proton at position 4. This will result in a distinct splitting pattern.

-

¹³C NMR: Due to molecular symmetry, six unique carbon signals are expected: four for the aromatic ring (C1, C2/6, C3/5, C4) and two for the trifluoromethyl groups (which will show coupling to fluorine).

-

¹⁹F NMR: The two CF₃ groups are chemically equivalent and will give rise to a single signal.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for unambiguous structural confirmation.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

-

Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, spectral width of ~100 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication), followed by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the compound.

| Nucleus | Predicted δ (ppm) | Assignment | Multiplicity | Rationale |

| ¹H | ~8.40 | H-2, H-6 | Doublet (d) or narrow multiplet | Equivalent protons ortho to the SO₂Cl group, deshielded. |

| ~8.25 | H-4 | Triplet (t) or narrow multiplet | Proton para to the SO₂Cl group, deshielded. | |

| ¹³C | ~145 | C-1 | Singlet | Ipso-carbon attached to SO₂Cl, highly deshielded. |

| ~135 (q) | C-3, C-5 | Quartet (¹JCF ≈ 273 Hz) | Carbons attached to CF₃ groups, split by fluorine. | |

| ~133 | C-4 | Singlet | Para carbon. | |

| ~128 (q) | C-2, C-6 | Quartet (³JCF ≈ 4 Hz) | Ortho carbons, showing small coupling to fluorine. | |

| ~122 (q) | -CF₃ | Quartet (¹JCF ≈ 272 Hz) | Trifluoromethyl carbons.[7] | |

| ¹⁹F | ~ -63 | -CF₃ | Singlet | Typical chemical shift for aromatic CF₃ groups.[7] |

-

¹H Interpretation: The downfield region (8.2-8.5 ppm) will show two signals corresponding to the aromatic protons. The two equivalent protons at C2 and C6 will appear as a multiplet, and the single proton at C4 will appear as another multiplet, with an integration ratio of 2:1.

-

¹³C Interpretation: The spectrum will be characterized by the large quartets for the carbons directly attached to the fluorine atoms (C3/5 and the CF₃ carbons themselves) due to strong one-bond C-F coupling.

-